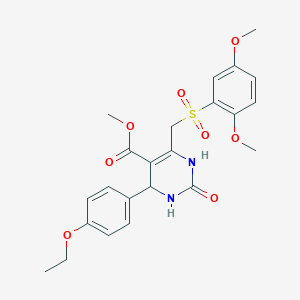

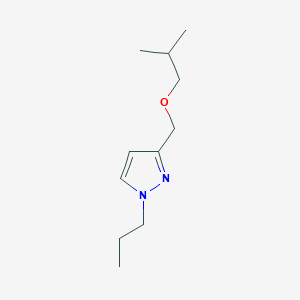

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate is a chemical compound. It’s a derivative of piperidone, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones were generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts were employed in these reactions .Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives have been studied extensively . They have been synthesized in order to study their biological activity .科学的研究の応用

Anticancer Activity

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate exhibits promising anticancer properties. Researchers have investigated its effects on human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. A molecular docking study revealed that this compound interacts favorably with the active sites of dihydrofolate reductase (DHFR), a crucial enzyme involved in cancer cell proliferation . Further studies are needed to explore its potential as a targeted therapy.

Antibacterial and Antifungal Agents

Several synthesized derivatives of this compound have demonstrated significant antibacterial and antifungal activity. These findings suggest its potential as an antimicrobial agent. Researchers have observed activity against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for combating infections .

Antioxidant Properties

While not directly studied for antioxidant activity, the piperidine moiety in the compound structure may contribute to its antioxidant potential. Piperidine-based compounds, including natural alkaloids like piperine, exhibit powerful antioxidant effects by scavenging free radicals . Further investigations could elucidate its specific antioxidant mechanisms.

Hypoglycemic Effects

Although not extensively explored, certain sulfonamide derivatives, including those containing acetamide fragments, have shown hypoglycemic properties. Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate might influence glucose metabolism, making it relevant for diabetes research .

Anti-Inflammatory Potential

The acetamide functional group in the compound structure is associated with anti-inflammatory activity. While direct evidence for this compound is lacking, similar acetamides have demonstrated anti-inflammatory effects. Researchers could investigate its impact on inflammatory pathways .

Platelet Aggregation Inhibition

Acetamides have been studied for their ability to inhibit platelet aggregation. Although not specifically tested for this compound, its acetamide linkage suggests potential antiplatelet effects. Investigating its impact on clotting mechanisms could provide valuable insights .

作用機序

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been associated with various biological activities .

Mode of Action

Piperidine derivatives have been associated with various modes of action depending on their specific structures and targets . For instance, some piperidine derivatives have been designed as inhibitors for specific kinases .

Biochemical Pathways

For example, some piperidine derivatives have been reported to activate hypoxia-inducible factor 1 (HIF-1) pathways .

Pharmacokinetics

Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction, suggesting they may have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives have been associated with various biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

It’s known that the biological activity of piperidine derivatives can be influenced by various factors, including the specific conditions of the biological environment .

特性

IUPAC Name |

ethyl 4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-2-28-21(25)17-6-10-18(11-7-17)22-20(24)16-8-12-19(13-9-16)29(26,27)23-14-4-3-5-15-23/h6-13H,2-5,14-15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGXYWSQJBOAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2913367.png)

![tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2913369.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2913383.png)

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2913387.png)